molecular formula C18H18F6N2O3 B12453140 (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol

(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol

Cat. No.: B12453140
M. Wt: 424.3 g/mol
InChI Key: SXCCOVAVNCTXKR-HZPDHXFCSA-N
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Description

(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of dimethylamino and trifluoromethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isochromene core, followed by the introduction of dimethylamino and trifluoromethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Properties

Molecular Formula

C18H18F6N2O3

Molecular Weight

424.3 g/mol

IUPAC Name

(2R,4R)-8,10-bis(dimethylamino)-2,4-bis(trifluoromethyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-diol

InChI

InChI=1S/C18H18F6N2O3/c1-25(2)11-7-5-9-13-10(6-8-12(14(11)13)26(3)4)16(28,18(22,23)24)29-15(9,27)17(19,20)21/h5-8,27-28H,1-4H3/t15-,16-/m1/s1

InChI Key

SXCCOVAVNCTXKR-HZPDHXFCSA-N

Isomeric SMILES

CN(C)C1=C2C(=CC=C3C2=C(C=C1)[C@@](O[C@]3(C(F)(F)F)O)(C(F)(F)F)O)N(C)C

Canonical SMILES

CN(C)C1=C2C(=CC=C3C2=C(C=C1)C(OC3(C(F)(F)F)O)(C(F)(F)F)O)N(C)C

Origin of Product

United States

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